molecular formula C9H21O4P B13352886 Monoisononyl phosphate CAS No. 27253-57-2

Monoisononyl phosphate

Cat. No.: B13352886
CAS No.: 27253-57-2
M. Wt: 224.23 g/mol
InChI Key: IDXWQJNXMQJTCW-UHFFFAOYSA-N
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Description

Monoisononyl phosphate: is an organic compound with the chemical formula C9H21O4P . It is a type of phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its role as a plasticizer, flame retardant, and lubricant additive.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisononyl phosphate can be synthesized through the reaction of isononyl alcohol with phosphoric acid . The reaction typically occurs under acidic conditions and involves the esterification of the alcohol with the acid. The process can be represented by the following chemical equation:

C9H19OH+H3PO4C9H21O4P+H2O\text{C9H19OH} + \text{H3PO4} \rightarrow \text{C9H21O4P} + \text{H2O} C9H19OH+H3PO4→C9H21O4P+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where isononyl alcohol and phosphoric acid are fed into a reactor. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Monoisononyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form isononyl alcohol and phosphoric acid.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Isononyl alcohol and phosphoric acid.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

Monoisononyl phosphate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a plasticizer in the production of flexible plastics, as a flame retardant in materials, and as a lubricant additive to improve the performance of lubricants.

Mechanism of Action

The mechanism by which monoisononyl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility.

Comparison with Similar Compounds

Monoisononyl phosphate can be compared with other similar compounds such as:

    Diisononyl phosphate: Another phosphate ester with similar plasticizing properties but different molecular structure.

    Triphenyl phosphate: A phosphate ester used as a flame retardant and plasticizer, known for its higher thermal stability.

    Tris(2-ethylhexyl) phosphate: A phosphate ester used as a plasticizer with different alkyl groups, providing different physical properties.

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability. This makes it particularly useful in applications where both properties are desired.

Properties

CAS No.

27253-57-2

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

7-methyloctyl dihydrogen phosphate

InChI

InChI=1S/C9H21O4P/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12)

InChI Key

IDXWQJNXMQJTCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOP(=O)(O)O

Origin of Product

United States

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